2-(N'-hydroxycarbamimidoyl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(N’-hydroxycarbamimidoyl)-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a hydroxycarbamimidoyl group and a 4-methylphenyl group attached to an acetamide backbone. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N’-hydroxycarbamimidoyl)-N-(4-methylphenyl)acetamide typically involves the reaction of 4-methylphenylacetic acid with hydroxylamine and a suitable carbodiimide reagent. The reaction is usually carried out under mild conditions, with the use of solvents such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(N’-hydroxycarbamimidoyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the compound can lead to the formation of amines or hydroxylamines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(N’-hydroxycarbamimidoyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The 4-methylphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)acetamide: Lacks the hydroxycarbamimidoyl group, resulting in different chemical and biological properties.
2-(N’-hydroxycarbamimidoyl)acetamide:
Uniqueness
2-(N’-hydroxycarbamimidoyl)-N-(4-methylphenyl)acetamide is unique due to the presence of both the hydroxycarbamimidoyl and 4-methylphenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7-2-4-8(5-3-7)12-10(14)6-9(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVRVJPTARXGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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